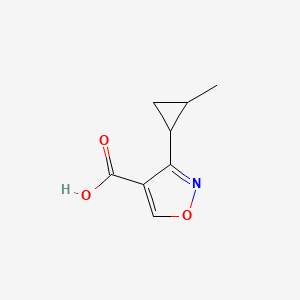

3-(2-Methylcyclopropyl)-1,2-oxazole-4-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of such compounds often involves complex organic reactions. For instance, the Suzuki–Miyaura coupling is a widely used carbon–carbon bond-forming reaction . It uses organoboron reagents and is known for its mild and functional group tolerant reaction conditions . Another method involves the diastereoselective, formal nucleophilic substitution of chiral, non-racemic bromocyclopropanes .

Chemical Reactions Analysis

The Suzuki–Miyaura coupling reaction is a key reaction involving organoboron compounds . It involves the oxidative addition of electrophilic organic groups and transmetalation of nucleophilic organic groups from boron to palladium . Another reaction involves the protodeboronation of alkyl pinacol boronic esters .

Aplicaciones Científicas De Investigación

Convenient Access to Spiro[cyclopropane‐1,4′‐oxazoline]s

Research by Dalai et al. (2008) demonstrates a method for synthesizing 4-spirocyclopropanated methyl oxazolinecarboxylates through Michael additions and subsequent ring closure. The process yields free carboxylic acids with excellent efficiency, which were further utilized in coupling reactions to produce anilides and benzoxazole derivatives. This study highlights the compound's role in facilitating the synthesis of spiro[cyclopropane-1,4′-oxazoline]s, showcasing its versatility in organic synthesis Dalai, S., Es-Sayed, M., Nötzel, M. W., & Meijere, A. (2008).

Regiospecific Syntheses of Δ4-1,2,4-Oxadiazolin-3-carboxylic Acids

Pavez et al. (1987) describe the regiospecific synthesis of Δ4-1,2,4-oxadiazolin-3-carboxylic acids via 1,3-dipolar cycloaddition between Δ2-oxazolin-5-ones and nitrosobenzene. This method emphasizes the compound's utility in constructing oxadiazolin-3-carboxylic acids, underscoring its significance in the synthesis of heterocyclic compounds Pavez, H., Márquez, A., Navarrete, P., Tzichinovsky, S., & Rodríguez, H. (1987).

Oxazole Synthesis via Gold-Catalyzed Strategy

Luo et al. (2012) developed an efficient synthesis of 2,4-disubstituted oxazoles through a gold-catalyzed [3 + 2] annulation between a terminal alkyne and a carboxamide. The study illustrates the compound's role in the creation of oxazole rings, a crucial structural motif in natural products, via an innovative gold catalysis approach Luo, Y., Ji, K., Li, Y., & Zhang, L. (2012).

Synthesis of Constrained ACC Derivatives

Szakonyi et al. (2002) focused on synthesizing doubly constrained 1-aminocyclopropane-1-carboxylic acid (ACC) derivatives through a cyclopropanation process. This research underscores the compound's importance in synthesizing complex heterocyclic systems, offering a new type of heterocyclic system Szakonyi, Z., Fülöp, F., Tourwé, D., & Kimpe, N. de (2002).

Antibacterial Activities of Quinolones with Heterocyclic Substituents

Cooper et al. (1990) synthesized a series of quinolones with heterocyclic substituents, including oxazoles, and evaluated their antibacterial activities. This study demonstrates the potential of oxazole derivatives in medicinal chemistry, specifically in developing new antibacterial agents Cooper, C. S., Klock, P. L., Chu, D., & Fernandes, P. (1990).

Mecanismo De Acción

Safety and Hazards

Safety data sheets (SDS) provide information about the potential hazards of a compound and how to work safely with it. An SDS for a similar compound, phenylboronic acid, indicates that it is harmful if swallowed . Always refer to the SDS of the specific compound for accurate safety and hazard information.

Propiedades

IUPAC Name |

3-(2-methylcyclopropyl)-1,2-oxazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-4-2-5(4)7-6(8(10)11)3-12-9-7/h3-5H,2H2,1H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBJUTYVSYLOKGM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC1C2=NOC=C2C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-(3,5-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2756067.png)

![(1,5-Dimethylpyrazol-3-yl)-[4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2756069.png)

![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-5-phenylisoxazole-3-carboxamide](/img/structure/B2756070.png)

![4-isopropoxy-N-[2-(2-methylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2756083.png)

![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide](/img/structure/B2756085.png)